2-(3,4-dichlorophenyl)-N-(2-pyridinylmethyl)acetamide
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Overview
Description
Synthesis Analysis
The synthesis of 2-(3,4-dichlorophenyl)-N-(2-pyridinylmethyl)acetamide involves the formation of N-[2-(1-pyrrolidinyl)ethyl]acetamides with various substitutions, demonstrating the compound's role in generating potent kappa-opioid agonists. Key studies have explored modifications to enhance activity, with potent compounds identified through modifications at the C1 position of the ethyl linking moiety (Barlow et al., 1991).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated through conformational analysis, suggesting that compounds capable of adopting certain energy minima possess kappa agonist properties. The analysis underlines the significance of the molecule's conformation in its biological activity, especially when compared to known agonists like U-50488 (Costello et al., 1991).
Chemical Reactions and Properties
Chemical oxidation of 2-(pyridin-2-yl)-N,N-diphenylacetamides, closely related to the target compound, has been explored, revealing various products depending on the oxidant and conditions used. This study highlights the compound's reactivity and potential for generating diverse derivatives through oxidation (Pailloux et al., 2007).
Physical Properties Analysis
Research on similar compounds, such as 2,2-dichloro-N-(2,3-dichlorophenyl) acetamide and its variants, has provided insights into their crystal structures and hydrogen bonding patterns. These studies are crucial for understanding the physical properties of 2-(3,4-dichlorophenyl)-N-(2-pyridinylmethyl)acetamide, as they reveal how molecular conformation and intermolecular interactions influence its physical state and stability (Gowda et al., 2007; 2008; 2009).
Chemical Properties Analysis
The chemical properties of 2-(3,4-dichlorophenyl)-N-(2-pyridinylmethyl)acetamide can be inferred from studies on similar acetamides. These include investigations into their vibrational spectroscopic signatures, reactivity channels, and the effect of structural modifications on their chemical behavior. Such analyses help in predicting the compound's reactivity, stability, and interactions with biological targets (Jenepha Mary et al., 2022).
properties
IUPAC Name |
2-(3,4-dichlorophenyl)-N-(pyridin-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2O/c15-12-5-4-10(7-13(12)16)8-14(19)18-9-11-3-1-2-6-17-11/h1-7H,8-9H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSDTVMGNGUVOHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)CC2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dichlorophenyl)-N-(pyridin-2-ylmethyl)acetamide |
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